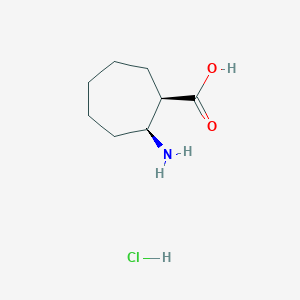

(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride

CAS No.: 522644-07-1

Cat. No.: VC13308544

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 522644-07-1 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | (1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1 |

| Standard InChI Key | KCRZBDJVYOBHIP-HHQFNNIRSA-N |

| Isomeric SMILES | C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl |

| SMILES | C1CCC(C(CC1)N)C(=O)O.Cl |

| Canonical SMILES | C1CCC(C(CC1)N)C(=O)O.Cl |

Introduction

Structural and Stereochemical Features

The molecular structure of (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride comprises a cycloheptane backbone substituted with an amino group (-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 1-position, stabilized as a hydrochloride salt. The seven-membered ring introduces unique conformational flexibility compared to smaller cycloalkane analogs, reducing ring strain and enabling diverse intermolecular interactions .

Stereochemical Configuration

The (1R,2S) designation specifies the absolute configuration of the chiral centers. This stereochemistry is critical for enantioselective interactions in biological systems, such as enzyme binding or receptor activation. X-ray crystallography and chiral HPLC are typically employed to verify the configuration and enantiomeric purity .

Table 1: Key Structural Properties

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step routes starting from cycloheptanone:

-

Oxime Formation: Cycloheptanone reacts with hydroxylamine hydrochloride to yield cycloheptanone oxime.

-

Beckmann Rearrangement: The oxime undergoes acid-catalyzed rearrangement to form 2-aminocycloheptanone.

-

Reduction: The ketone group is reduced using agents like sodium borohydride (NaBH₄) to produce 2-aminocycloheptane.

-

Carboxylation: Introduction of the carboxylic acid group via carbon dioxide under high pressure.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Production

Industrial processes optimize yield and purity through continuous flow reactors and catalytic systems. Enantioselective synthesis employs chiral catalysts or resolving agents to achieve high enantiomeric excess (ee > 98%) .

Physicochemical Properties

Thermodynamic Parameters

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 1.2–2.1 ppm (cycloheptane protons), δ 3.4 ppm (NH₂), and δ 12.1 ppm (COOH).

-

IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), ~3000 cm⁻¹ (N–H), and 2500–3000 cm⁻¹ (HCl).

-

Mass Spectrometry: Molecular ion peak at m/z 191.45 confirms molecular weight .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a chiral building block for protease inhibitors and neuromodulators. Its conformational flexibility enhances binding entropy in enzyme-active sites .

Material Science

Incorporated into polymers to improve thermal stability and mechanical strength. The cycloheptane ring reduces crystallinity, enhancing material flexibility .

Biochemical Studies

Used to probe amino acid transport mechanisms and protein folding dynamics. The hydrochloride salt facilitates aqueous solubility in in vitro assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume